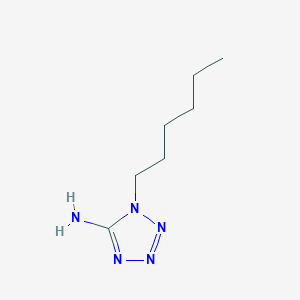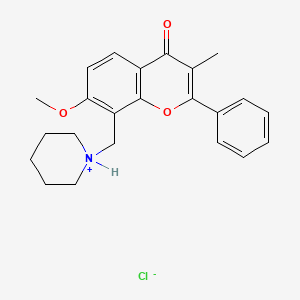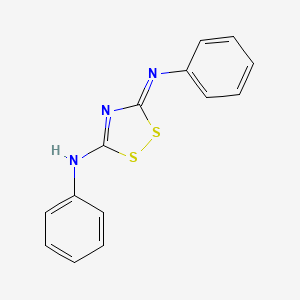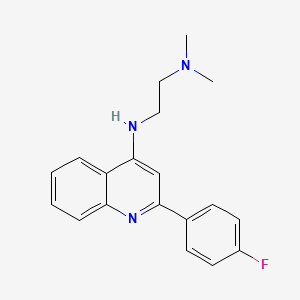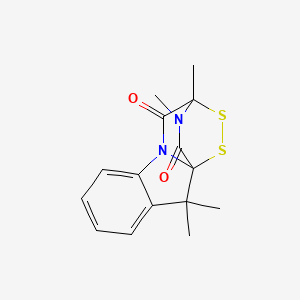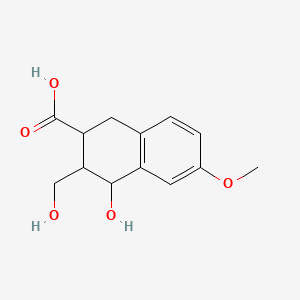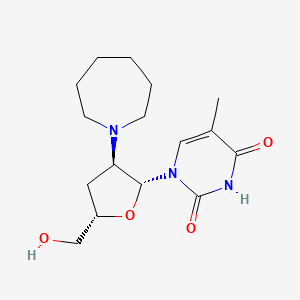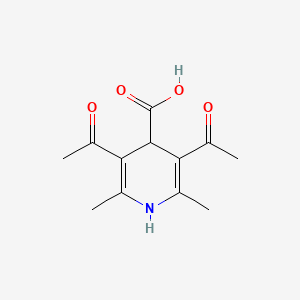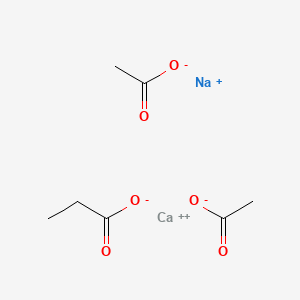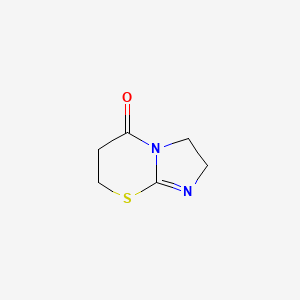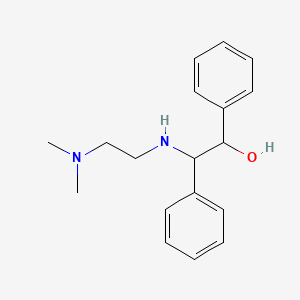
2-((2-(Dimethylamino)ethyl)amino)-1,2-diphenylethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-(Dimethylamino)ethyl)amino)-1,2-diphenylethanol is an organic compound with a complex structure that includes both amine and alcohol functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(Dimethylamino)ethyl)amino)-1,2-diphenylethanol typically involves the reaction of 2-(Dimethylamino)ethylamine with benzophenone. The reaction is carried out under controlled conditions, often in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-((2-(Dimethylamino)ethyl)amino)-1,2-diphenylethanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents such as chromium trioxide.
Reduction: The compound can be further reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming new bonds with electrophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of ketones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or amides.
Applications De Recherche Scientifique
2-((2-(Dimethylamino)ethyl)amino)-1,2-diphenylethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-((2-(Dimethylamino)ethyl)amino)-1,2-diphenylethanol involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine groups can form hydrogen bonds and ionic interactions with biological macromolecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Dimethylamino)ethanol
- 2-(Dimethylamino)ethyl chloride
- 2-(Dimethylamino)ethyl methacrylate
Uniqueness
2-((2-(Dimethylamino)ethyl)amino)-1,2-diphenylethanol is unique due to its dual functional groups (amine and alcohol) and its ability to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
63860-20-8 |
|---|---|
Formule moléculaire |
C18H24N2O |
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
2-[2-(dimethylamino)ethylamino]-1,2-diphenylethanol |
InChI |
InChI=1S/C18H24N2O/c1-20(2)14-13-19-17(15-9-5-3-6-10-15)18(21)16-11-7-4-8-12-16/h3-12,17-19,21H,13-14H2,1-2H3 |
Clé InChI |
YKMZEBJFTJPMGZ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCNC(C1=CC=CC=C1)C(C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-methyl-1,3,4,13-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,12-pentaene](/img/structure/B12799498.png)
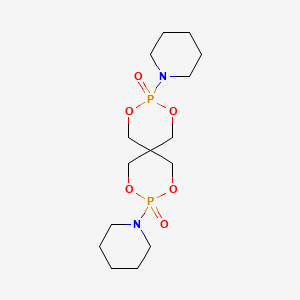
![undecacyclo[30.6.2.210,13.02,27.04,25.06,23.08,21.011,20.012,17.029,39.036,40]dotetraconta-1(39),2,4,6(23),7,9,11(20),12,14,16,18,21,24,26,28,30,32(40),33,35,37,41-henicosaene](/img/structure/B12799520.png)
